tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate
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Overview
Description
tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate is an organic compound with the molecular formula C11H17N3O2. It is a derivative of pyridine and is often used as an intermediate in organic synthesis. The compound features a tert-butyl group, which is known for its steric hindrance properties, making it a valuable protecting group in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate typically involves the reaction of 6-(aminomethyl)pyridine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with conditions often involving a base like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can protect reactive sites on the molecule during chemical reactions. This property is particularly useful in the synthesis of complex molecules, where selective protection and deprotection steps are required .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (6-aminopyridin-3-yl)carbamate
- tert-Butyl (6-aminopyrimidin-4-yl)carbamate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate is unique due to its specific structure, which combines the steric hindrance of the tert-butyl group with the reactivity of the aminomethyl and pyridine moieties. This combination makes it a versatile intermediate in organic synthesis, allowing for the selective modification of complex molecules .
Properties
IUPAC Name |
tert-butyl N-[6-(aminomethyl)pyridin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)13-7-9/h4-5,7H,6,12H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQMGWBRYRZREZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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